molecular formula C22H38N4O B6050992 N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine

Cat. No.: B6050992
M. Wt: 374.6 g/mol
InChI Key: SKDYBCOLPYCNEB-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine is a complex organic compound that features a unique combination of piperidine, oxazole, and cyclopentane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine typically involves multiple steps, starting with the preparation of the individual components. The piperidine and oxazole rings are synthesized separately and then coupled together using a series of reactions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in studies of receptor binding and signal transduction.

    Medicine: It could be investigated for its potential therapeutic effects, such as acting as an analgesic or anti-inflammatory agent.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperidine and oxazole rings may facilitate binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopentylpiperidin-3-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-N-[2-(1-piperidinyl)ethyl]propanamide
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O/c1-4-11-24(12-5-1)14-15-25(19-21-10-16-27-23-21)17-20-7-6-13-26(18-20)22-8-2-3-9-22/h10,16,20,22H,1-9,11-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDYBCOLPYCNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)CC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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